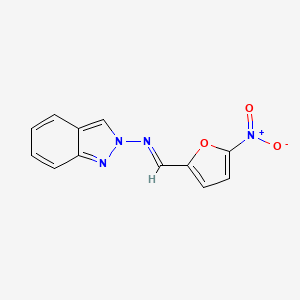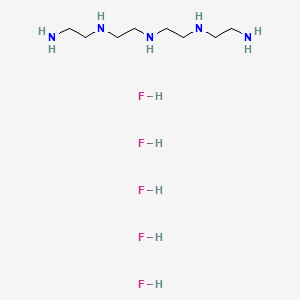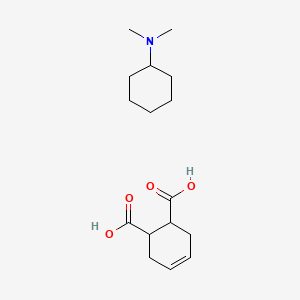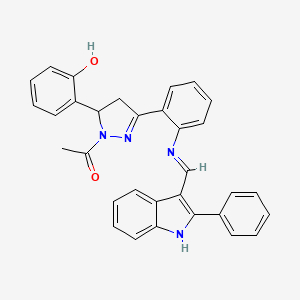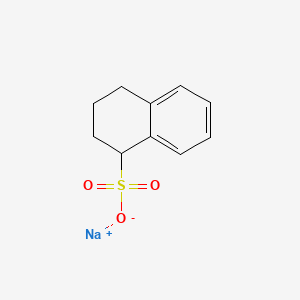
Sodium tetrahydronaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrahydronaphthalenesulphonate: is an organic compound with the molecular formula C10H11NaO3S . It is a sodium salt derived from tetrahydronaphthalenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:
Sulfonation: Tetrahydronaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting tetrahydronaphthalenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation in a Reactor: Tetrahydronaphthalene is sulfonated in a reactor using concentrated sulfuric acid.
Neutralization in a Mixing Tank: The sulfonated product is then neutralized with sodium hydroxide in a mixing tank.
Filtration and Drying: The final product is filtered to remove impurities and dried to obtain the this compound powder.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium tetrahydronaphthalenesulphonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized naphthalenes .
Biology and Medicine: In biological research, it is used as a surfactant and dispersing agent. Its ability to modify the surface properties of biological molecules makes it useful in various biochemical assays .
Industry:
Textile Industry: Used as a dye dispersant to ensure uniform color distribution.
Agriculture: Acts as a dispersing agent for pesticides and fertilizers, enhancing their effectiveness.
Wirkmechanismus
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can modify the surface properties of molecules, facilitating their dispersion and solubilization in aqueous solutions . The sulfonate group can also participate in ionic interactions, enhancing the compound’s effectiveness as a dispersing agent .
Vergleich Mit ähnlichen Verbindungen
Sodium naphthalene sulfonate: Another sodium salt of naphthalene sulfonic acid, used similarly as a dispersing agent.
Sodium 2-naphthalenesulfonate: Used in similar applications but differs in the position of the sulfonate group on the naphthalene ring.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to the tetrahydro modification of the naphthalene ring, which can influence its reactivity and solubility compared to other naphthalene sulfonates .
Eigenschaften
CAS-Nummer |
52214-65-0 |
|---|---|
Molekularformel |
C10H11NaO3S |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


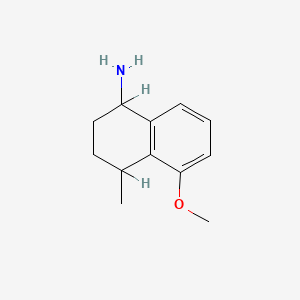
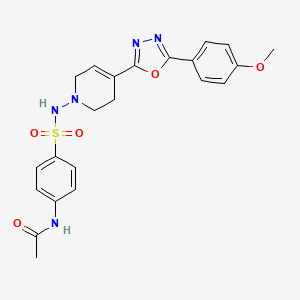
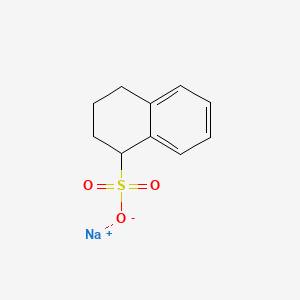

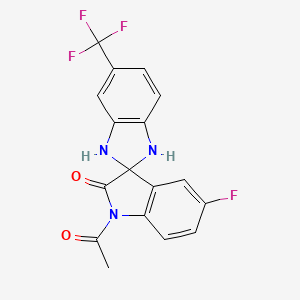


![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
